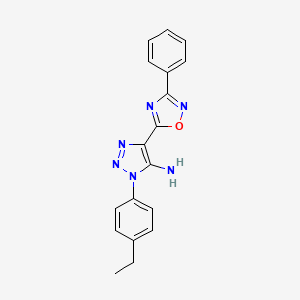

1-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

1-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is notable for its complex structure, which includes a triazole ring, an oxadiazole ring, and phenyl groups

Properties

IUPAC Name |

3-(4-ethylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O/c1-2-12-8-10-14(11-9-12)24-16(19)15(21-23-24)18-20-17(22-25-18)13-6-4-3-5-7-13/h3-11H,2,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPUFXZOXNNFON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a nitrile oxide.

Formation of the Triazole Ring: This step often involves a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Coupling Reactions: The final step involves coupling the oxadiazole and triazole intermediates with the appropriate phenyl groups under specific conditions, such as the use of a palladium catalyst in a Suzuki coupling reaction.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the phenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant pharmacological potential, particularly as an antimicrobial agent . Research indicates that derivatives of triazoles and oxadiazoles are effective against various bacterial strains and fungi. For instance, studies have shown that triazole derivatives can act as potent inhibitors against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.5 μg/mL |

| Compound B | E. coli | 1 μg/mL |

| Compound C | Pseudomonas aeruginosa | 2 μg/mL |

Anti-cancer Research

Recent studies have explored the anticancer properties of triazole-based compounds. The compound has been evaluated against various cancer cell lines, showing promising results comparable to established chemotherapeutic agents like doxorubicin . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study: Anticancer Activity

In a study involving several triazole derivatives, one compound demonstrated an IC50 value significantly lower than that of doxorubicin against breast cancer cell lines, indicating its potential as an alternative therapeutic agent .

Material Science

The unique properties of this compound also lend themselves to applications in material science. Triazoles are often used in the development of polymeric materials and coatings due to their stability and resistance to degradation. Research is ongoing into their use as corrosion inhibitors and in the formulation of advanced materials with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit the synthesis of essential bacterial proteins by binding to specific enzymes. The molecular targets and pathways involved would include interactions with bacterial ribosomes or enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

1,2,3-Triazole Derivatives: These compounds are known for their stability and biological activity.

Oxadiazole Derivatives: These are often explored for their antimicrobial and anti-inflammatory properties.

Phenyl-Substituted Triazoles: These compounds are studied for their potential in drug development due to their diverse biological activities.

Uniqueness

1-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is unique due to the combination of the triazole and oxadiazole rings within a single molecule, which can confer a range of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Biological Activity

1-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. It belongs to a class of compounds that exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a triazole ring connected to an oxadiazole moiety, which is known for enhancing biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cell lines. Specifically, one study reported that derivatives with oxadiazole cores increased p53 expression and caspase activation in MCF-7 breast cancer cells .

A comparative analysis indicated that certain modifications to the oxadiazole structure could enhance activity against specific cancer types. For example:

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| Oxadiazole Derivative A | 10.38 | MCF-7 |

| Oxadiazole Derivative B | 8.2 | HDAC Inhibition |

| 1-(4-Ethylphenyl) Triazole | 12.0 | Various |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing both triazole and oxadiazole rings exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 0.125–8 μg/mL .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, compounds with similar structures have demonstrated anti-inflammatory properties. Studies have shown that these compounds can inhibit the release of pro-inflammatory cytokines and reduce inflammation in various models .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The triazole ring interacts with various enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The compound may modulate receptor activity related to cell survival and apoptosis.

- Molecular Docking Studies : Computational studies suggest strong hydrophobic interactions between the compound and target proteins involved in disease pathways .

Case Studies

Several case studies have been conducted on derivatives of this compound:

- Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to significant apoptosis through the activation of p53 pathways.

- Antibacterial Screening : In a screening library including over 26372 compounds, derivatives were tested against common bacterial strains with notable success rates in inhibiting growth.

Q & A

Q. Basic

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirms proton environments and carbon frameworks (e.g., triazole C-H at δ 7.8–8.2 ppm) .

- IR : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹) .

Q. Advanced

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion at m/z 375.1462) .

- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., SHELXL for refinement) .

What methodologies are used to evaluate the biological activity of this compound?

Q. Basic

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against S. aureus or E. coli .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) .

Q. Advanced

- Cellular Uptake Studies : Radiolabeling (³H or ¹⁴C) to track distribution in cancer cell lines .

- Molecular Docking : AutoDock Vina to predict binding affinity for targets like EGFR or COX-2 .

How can reaction conditions be optimized for higher yields in synthesis?

Q. Advanced

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve cyclization yields by 20–30% .

- Catalyst Optimization : Pd(PPh₃)₄ in Suzuki couplings increases aryl-aryl bond formation efficiency .

- pH Control : Maintaining pH 7–8 during azide-alkyne reactions minimizes side products .

What advanced spectroscopic techniques are employed for conformational analysis?

Q. Advanced

- Dynamic NMR : Observes restricted rotation in triazole/oxadiazole rings (e.g., coalescence temperature studies) .

- Solid-State NMR : Probes crystalline packing effects on electronic properties .

- Time-Resolved Fluorescence : Measures excited-state behavior for material science applications .

How do structural modifications influence the biological activity?

Q. Advanced

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability (logP reduction by 0.5 units) .

- Aromatic Ring Variations : 4-Ethylphenyl improves lipophilicity, enhancing blood-brain barrier penetration .

- SAR Studies : Systematic substitution at triazole C5 (e.g., -NH₂ vs. -OCH₃) reveals potency trends against kinases .

What challenges exist in crystallographic analysis of this compound?

Q. Advanced

- Twinning : Common due to flexible oxadiazole-triazole linkage; resolved using TWINABS .

- Disorder : Ethylphenyl groups may require anisotropic displacement parameter (ADP) refinement .

- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) mitigates absorption issues .

How to design in vivo studies for this compound?

Q. Advanced

- Pharmacokinetics :

- ADME Profiling : LC-MS/MS quantifies plasma concentrations post-IV/oral dosing in rodents .

- Metabolite ID : UPLC-QTOF detects phase I/II metabolites (e.g., glucuronidation at NH₂ group) .

- Formulation : Nanoemulsions (particle size <200 nm) improve bioavailability by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.